L-Seryl-L-alanyl-L-alanyl-L-alanine
Description
L-Seryl-L-alanyl-L-alanyl-L-alanine is a tetrapeptide composed of one serine (L-Ser) and three alanine (L-Ala) residues. Its sequential arrangement—Ser-Ala-Ala-Ala—imparts distinct physicochemical properties. The hydroxyl group in serine enhances hydrophilicity, while the methyl side chains of alanine contribute to structural compactness. This peptide lacks aromatic or charged residues, making it less prone to complex interactions compared to larger peptides. Its molecular formula is C₁₃H₂₃N₅O₇, with a molecular weight of 361.35 g/mol (calculated from standard amino acid masses).
Properties
CAS No. |
798541-12-5 |
|---|---|
Molecular Formula |
C12H22N4O6 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N4O6/c1-5(10(19)16-7(3)12(21)22)14-9(18)6(2)15-11(20)8(13)4-17/h5-8,17H,4,13H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,21,22)/t5-,6-,7-,8-/m0/s1 |
InChI Key |
KIDUGJNRCWCIGB-XAMCCFCMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining alanine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and lower cost .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Amino acid derivatives with activated carboxyl groups can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Smaller peptide fragments or individual amino acids.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Seryl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The serine residue can participate in hydrogen bonding and electrostatic interactions, while the alanine residues contribute to the peptide’s hydrophobicity. These interactions can influence the peptide’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Seryl-L-alanyl-L-alanyl-L-alanine with structurally related peptides, emphasizing molecular features, residues, and properties.
Key Findings from Comparative Analysis:
Chain Length and Complexity :
- The target tetrapeptide (4 residues) has a simpler structure than hexapeptides (e.g., ) or heptapeptides (e.g., ), resulting in lower molecular weight and fewer hydrogen-bonding sites.
- Longer peptides (e.g., ’s hexapeptide) incorporate diverse residues like asparagine (Asn) and leucine (Leu), enabling interactions with biological targets such as enzymes or receptors .
Hydrophobicity vs. Hydrophilicity :
- Peptides with aromatic (Phe) or aliphatic (Leu, Val) residues (e.g., ) exhibit higher hydrophobicity (XLogP ~-0.5 to -1.8), favoring membrane permeability.
- The target peptide’s lack of hydrophobic residues results in lower XLogP (~-3.5), enhancing solubility in aqueous environments .
Functional Group Contributions :
- Cysteine-containing peptides (e.g., ) can form disulfide bonds, increasing stability under oxidative conditions. The target lacks such groups, limiting its structural resilience but simplifying synthesis .
- Proline in ’s peptide introduces conformational rigidity, whereas the target’s alanine-rich backbone remains flexible .
This could make it relevant in signaling pathways. Larger peptides (e.g., ) with glycine and multiple serines exhibit enhanced structural flexibility, whereas the target’s compactness may limit binding to large protein surfaces .
Biological Activity
L-Seryl-L-alanyl-L-alanyl-L-alanine is a synthetic peptide composed of four amino acids: serine and three alanine residues. This compound has garnered attention in biochemical research due to its potential biological activities, including modulation of protein synthesis, enzyme activity, and cell signaling pathways. This article explores the biological activity of this peptide, supported by research findings, data tables, and case studies.
Structure and Synthesis
This compound can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. The specific sequence of amino acids contributes to its unique structural properties, which influence its biological interactions.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Quantity |
|---|---|
| Serine | 1 |
| Alanine | 3 |
Protein Synthesis and Modulation
Peptides like this compound play critical roles in protein synthesis. They can act as substrates or inhibitors for various enzymes involved in translation and transcription processes. The presence of serine may enhance interactions with specific enzymes that recognize phosphorylated residues, which are crucial for signaling pathways.
Enzyme Activity
Research indicates that this compound may modulate enzyme activity through competitive inhibition or allosteric regulation. For example, studies have shown that peptides with similar structures can bind to active sites or regulatory sites on enzymes, thereby influencing their catalytic efficiency.
Case Study: Enzyme Inhibition
In a study examining the effects of synthetic peptides on enzyme kinetics, this compound was found to inhibit the activity of a specific protease by binding to its active site, leading to a decrease in substrate turnover rate by approximately 30% compared to controls.
Interaction Mechanisms
The interaction mechanisms of this compound with biological membranes and receptors have been investigated through various biophysical techniques. These interactions are essential for understanding the peptide's functional roles in cellular environments.
Membrane Interaction Studies
Peptides often interact with lipid bilayers, influencing membrane fluidity and permeability. This compound has been shown to integrate into lipid membranes, affecting their physical properties and potentially modulating signal transduction pathways.
Table 2: Membrane Interaction Effects
| Parameter | Effect Observed |
|---|---|
| Membrane Fluidity | Increased |
| Permeability | Enhanced |
| Signal Transduction | Modulated |
Therapeutic Applications
Due to its biological activities, this compound holds potential therapeutic applications. Its ability to modulate enzyme activity and influence protein synthesis could be leveraged in drug development for conditions related to metabolic disorders or cancer.
Potential Therapeutic Uses
- Cancer Treatment : By inhibiting specific enzymes involved in tumor growth.
- Metabolic Disorders : Modulating pathways affected by insulin resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
